

# Spectroscopic Profile of 1H-Benzimidazole-2-carbothioamide: A Technical Guide

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## Compound of Interest

Compound Name: 1H-Benzimidazole-2-carbothioamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Benzimidazole-2-carbothioamide**, a molecule of significant interest in medicinal chemistry and drug development. The information presented herein is intended for researchers, scientists, and professionals in the field, offering a compiled analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While a complete, published dataset for the unsubstituted parent compound is not readily available, this guide furnishes expected values based on the extensive spectroscopic data of its close derivatives.

## Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for **1H-Benzimidazole-2-carbothioamide**. These values are derived from the analysis of various substituted benzimidazole derivatives and serve as a reliable reference for the characterization of this compound.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data (DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~12.5 - 13.0	br s	1H	Benzimidazole N-H
~9.5 - 10.0	br s	1H	Thioamide N-H
~8.0 - 8.5	br s	1H	Thioamide N-H
~7.5 - 7.8	m	2H	Aromatic C4-H, C7-H
~7.2 - 7.4	m	2H	Aromatic C5-H, C6-H

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~180	C=S (Thioamide)
~150	C2 (Benzimidazole)
~140	C7a (Benzimidazole)
~135	C3a (Benzimidazole)
~122	C5, C6 (Benzimidazole)
~115	C4, C7 (Benzimidazole)

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 - 3200	Strong, Broad	N-H Stretching (Benzimidazole & Thioamide)
~3100 - 3000	Medium	Aromatic C-H Stretching
~1620	Medium	C=N Stretching
~1500 - 1400	Strong	Aromatic C=C Stretching
~1350 - 1300	Medium	C-N Stretching
~800 - 700	Strong	Aromatic C-H Bending

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
~177	High	[M] <sup>+</sup> (Molecular Ion)
~160	Medium	[M - NH <sub>3</sub> ] <sup>+</sup>
~144	Medium	[M - SH] <sup>+</sup>
~118	High	[Benzimidazole] <sup>+</sup>
~91	Medium	[C <sub>7</sub> H <sub>5</sub> N] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from established procedures for benzimidazole derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of **1H-Benzimidazole-2-carbothioamide** in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). For <sup>13</sup>C NMR, a proton-decoupled spectrum is acquired.

## Infrared (IR) Spectroscopy

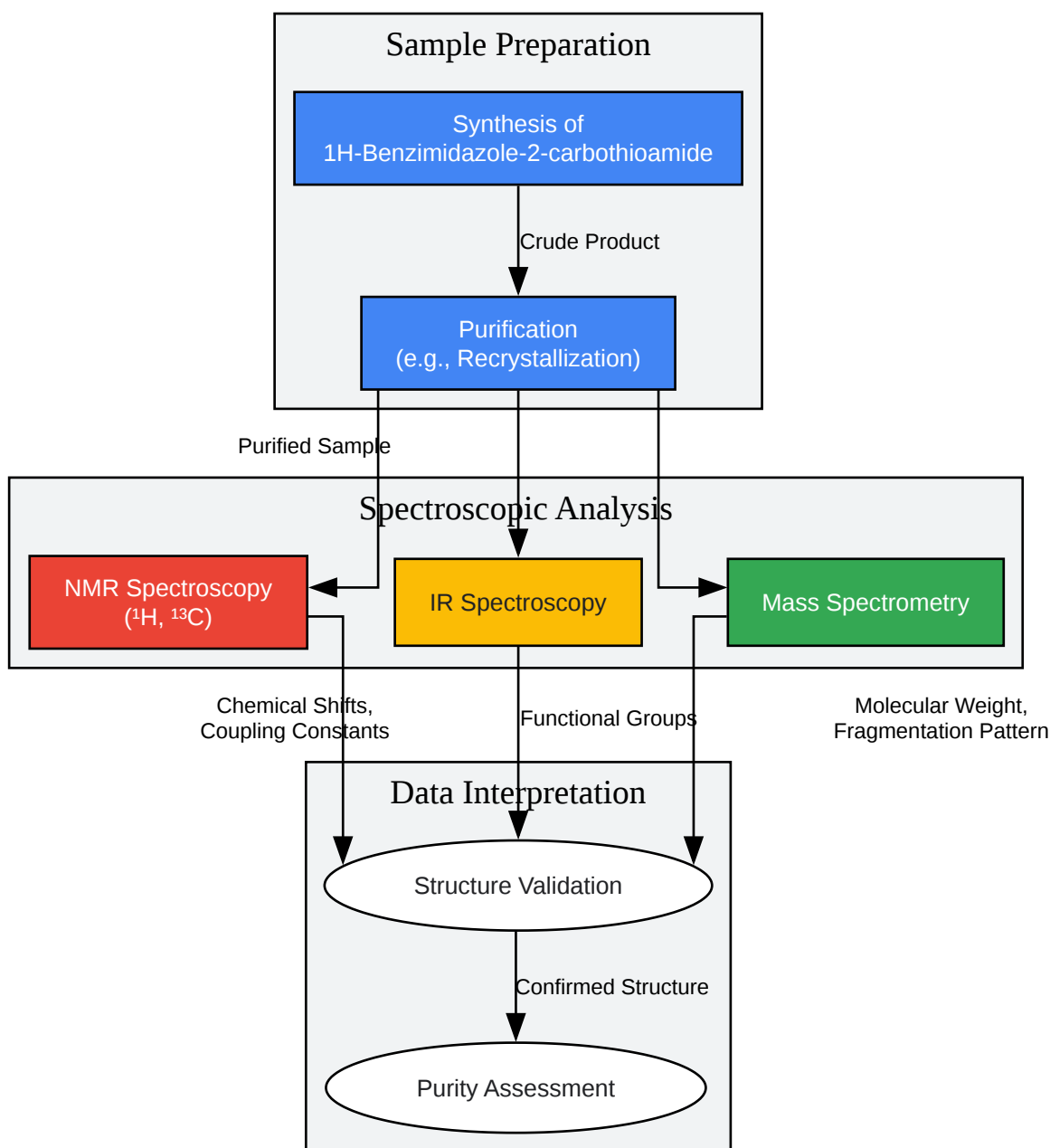
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is performed on a mass spectrometer operating at an ionization energy of 70 eV.<sup>[6][7][8][9]</sup> The sample is introduced directly into the ion source. The mass-to-charge ratio ( $m/z$ ) of the resulting fragments is recorded.

## Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of **1H-Benzimidazole-2-carbothioamide** is depicted in the following diagram.



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### Workflow for Spectroscopic Characterization

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